trans-2-(2-Ethylphenyl)cyclopentanol
Description
trans-2-(2-Ethylphenyl)cyclopentanol is a cyclopentanol derivative featuring a cyclopentane ring substituted with a hydroxyl group and a 2-ethylphenyl moiety at the trans-2 position. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol (CAS: 933674-40-9) . This compound is part of a broader class of cyclopentanols, which are valued in organic synthesis for their stereochemical complexity and utility in pharmaceuticals, fragrances, and specialty chemicals .
Properties
IUPAC Name |
(1R,2S)-2-(2-ethylphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-10-6-3-4-7-11(10)12-8-5-9-13(12)14/h3-4,6-7,12-14H,2,5,8-9H2,1H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMFTPFDSMPWNL-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H]2CCC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2-ethylbenzene.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (1R,2S) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of 2-(2-ethylphenyl)cyclopentanone.
Reduction: Formation of 2-(2-ethylphenyl)cyclopentane.
Substitution: Formation of 2-(2-ethylphenyl)cyclopentyl chloride or bromide.
Scientific Research Applications
trans-2-(2-Ethylphenyl)cyclopentanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s chiral nature makes it a valuable building block for the synthesis of pharmaceuticals with specific stereochemical requirements.
Biological Studies: It is used in studies to understand the effects of chirality on biological activity and receptor interactions.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of trans-2-(2-Ethylphenyl)cyclopentanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of cyclopentanols allows for nuanced comparisons. Below is a detailed analysis of trans-2-(2-Ethylphenyl)cyclopentanol relative to its analogs:
Key Comparative Insights
Substituent Effects on Reactivity and Selectivity :
- The 2-ethylphenyl group in the target compound introduces steric bulk, which may influence catalytic hydrogenation efficiency compared to smaller substituents (e.g., 3-fluorophenyl) .
- Halogenated analogs (e.g., 4-bromophenyl) exhibit enhanced reactivity in cross-coupling reactions due to the halogen's leaving-group ability .
Synthetic Methodologies: Asymmetric Hydrogenation: High enantioselectivity (>99% ee) and trans-selectivity (trans/cis >99:1) are achievable for cyclopentanols using chiral iridium catalysts, as demonstrated for trans-2-(3-methoxy-2,5-dimethylphenyl) derivatives . Schmidt Reaction: Used for intramolecular rearrangements to form trans-2-furanyl cyclopentanol, albeit with moderate yields .
Applications: Biomass-Derived Cyclopentanols: Compounds like cyclopentanol (CPL) are produced sustainably from furfural, highlighting a shift toward green chemistry . Medicinal Chemistry: Amino- and halogen-substituted cyclopentanols serve as precursors for matrix metalloproteinase inhibitors or antibacterial agents .
Physical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
